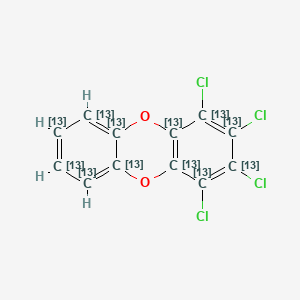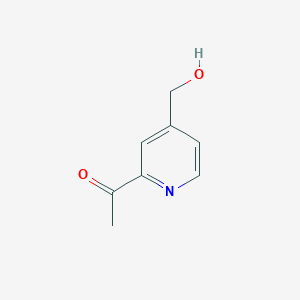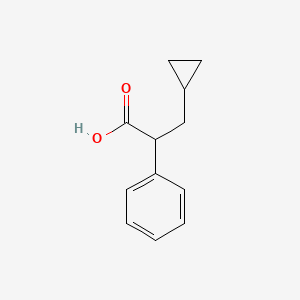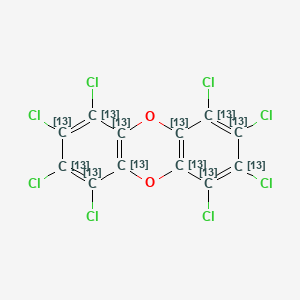
Octachlorodibenzo-p-dioxin-13C12
描述
Octachlorodibenzo-p-dioxin-13C12: is a chlorinated organic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is a labeled compound where all carbon atoms are replaced with the isotope carbon-13. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of octachlorodibenzo-p-dioxin-13C12 typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. The process includes:
Chlorination Reaction: Dibenzo-p-dioxin is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Isotopic Labeling: The carbon-12 atoms in the dibenzo-p-dioxin are replaced with carbon-13 atoms through a series of isotopic exchange reactions.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle chlorinated compounds and isotopic labeling. The process involves:
High-Resolution Gas Chromatography (HRGC): Used to separate and purify the compound.
High-Resolution Mass Spectrometry (HRMS): Ensures the isotopic purity and concentration of the labeled compound
化学反应分析
Types of Reactions: Octachlorodibenzo-p-dioxin-13C12 is relatively unreactive due to the high degree of chlorination. it can undergo:
Oxidation: In the presence of strong oxidizing agents.
Reduction: Under specific conditions with reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce partially dechlorinated derivatives .
科学研究应用
Chemistry:
- Used as a reference standard in analytical methods such as HRGC and HRMS.
- Helps in the study of the environmental fate and transport of dioxins.
Biology and Medicine:
- Investigated for its toxicological effects and mechanisms of action.
- Used in studies related to endocrine disruption and carcinogenicity.
Industry:
- Employed in environmental monitoring and assessment of dioxin contamination.
- Utilized in the development of analytical methods for detecting trace levels of dioxins in various matrices .
作用机制
Octachlorodibenzo-p-dioxin-13C12 exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. This mechanism is similar to other dioxin-like compounds, although the specific pathways and molecular targets may vary .
相似化合物的比较
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Highly toxic and often used as a reference for dioxin toxicity.
Hexachlorodibenzo-p-dioxin (HxCDD): Less chlorinated and less toxic compared to octachlorodibenzo-p-dioxin.
Polychlorinated Dibenzofurans (PCDFs): Structurally related but differ in the number and position of chlorine atoms.
Uniqueness: Octachlorodibenzo-p-dioxin-13C12 is unique due to its complete isotopic labeling with carbon-13, making it highly valuable for analytical and research purposes. Its high degree of chlorination also makes it more stable and less reactive compared to less chlorinated dioxins .
属性
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBFBMSLDGNHL-WCGVKTIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921369 | |
| Record name | Octachlorodibenzo-p-dioxin-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114423-97-1 | |
| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, octachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octachlorodibenzo-p-dioxin-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


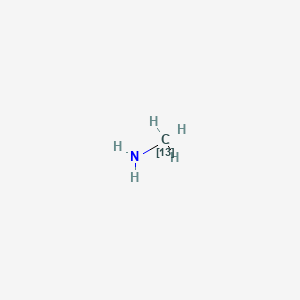
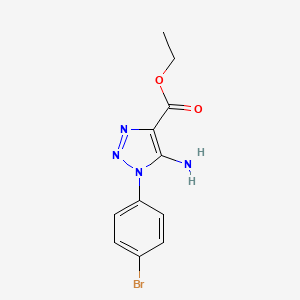

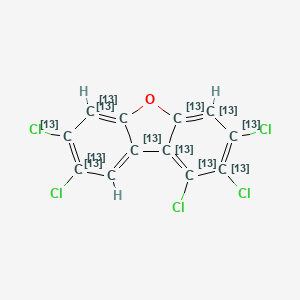

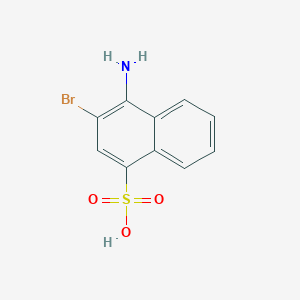
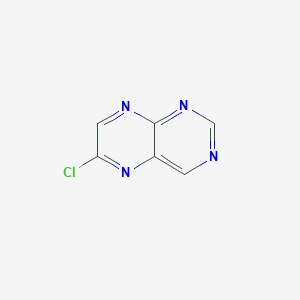
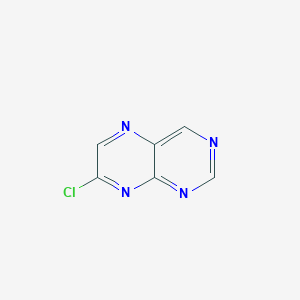
![1-{[3-(7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3064496.png)
